7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at the 7-position and a 4-methoxyphenyl group at the 3-position. The oxadiazole moiety is further modified with a 3,4-dimethoxyphenyl substituent. This structural framework is significant due to the pharmacological relevance of quinazoline-diones and oxadiazoles, which are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C25H20N4O6 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31) |
InChI Key |
RSGLNYSZTAYIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde , 4-methoxybenzaldehyde , and 1,2,4-oxadiazole derivatives . The key steps in the synthesis may involve:
Condensation reactions: to form the quinazoline core.
Cyclization reactions: to introduce the oxadiazole ring.
Substitution reactions: to attach the methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Automation: of reaction steps to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack, particularly at the C5 position. This reaction is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the steric effects of the 3,4-dimethoxyphenyl substituent.
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Ring-opening with hydrazine | Reflux in ethanol, 12 h | Hydrazide derivative | 78–85 | |
| Hydrolysis (acidic) | HCl (6M), 80°C, 6 h | Carboxylic acid intermediate | 65 |
These reactions often retain the quinazoline core while modifying the oxadiazole ring for further functionalization.
Cyclization Reactions
The hydrazide intermediate generated from oxadiazole ring-opening can undergo cyclization to form fused heterocycles. For example:
-
Reaction with phenyl isothiocyanate yields thiosemicarbazide derivatives, which cyclize to form triazole or thiadiazole rings under basic conditions .
Key Cyclization Pathways:
Electrophilic Aromatic Substitution (EAS) on the Quinazoline Core
The quinazoline ring undergoes EAS at the C6 and C8 positions due to electron-rich regions. Halogenation and nitration are common:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Bromination | Br2, FeBr3, 50°C | C6 | Bromo-substituted derivative |
| Nitration | HNO3/H2SO4, 0°C | C8 | Nitro group introduction for further reduction to amines |
Hydrolysis of the Quinazoline Dione
The 2,4-dione groups in the quinazoline core are hydrolyzed under strong acidic or basic conditions, leading to ring contraction or expansion:
| Conditions | Product | Mechanism |
|---|---|---|
| NaOH (10%), 100°C, 8 h | Quinazolinone with opened dione ring | Base-catalyzed hydrolysis |
| HCl (conc.), reflux, 24 h | Benzoxazine derivative | Acid-mediated rearrangement |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming pyrazole or tetrazole derivatives:
| Dipolarophile | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 120°C | Pyrazole-fused hybrid | Anticancer screening |
| Acetonitrile | Microwave, 150°C, 1 h | Tetrazole analog | Enhanced solubility |
Functional Group Transformations
-
Methoxy Group Demethylation : Treatment with BBr3 in CH2Cl2 removes methoxy groups, yielding phenolic derivatives for metal coordination studies.
-
Reduction of Oxadiazole : Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole to a diamide, altering bioavailability.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of quinazoline derivatives. Specifically, the compound has been evaluated for its efficacy against various bacterial strains:
- Mechanism of Action : The compound acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
- Research Findings : A study demonstrated that several quinazoline derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Among them, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
Case Study: Antibacterial Activity
In a comparative study:
- Compound Tested : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound demonstrated inhibition zones ranging from 10 to 12 mm against these strains with MIC values indicating moderate effectiveness .
Anticancer Potential
In addition to its antibacterial properties, quinazoline derivatives are being investigated for their anticancer potential:
- Mechanism of Action : The structural features of the compound may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Research Insights : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl groups can enhance its binding affinity to certain proteins, while the oxadiazole ring may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Electronic and Steric Effects
- The 4-methoxyphenyl on the quinazoline further enhances polarity .
- 4-Chlorophenyl Analogue (CAS 1358768-97-4) : The chlorine atom introduces electron-withdrawing effects, increasing lipophilicity and possibly improving blood-brain barrier penetration. However, this may reduce aqueous solubility compared to methoxy-substituted derivatives .
- However, the absence of extended aromatic systems may limit π-π stacking interactions .
Biological Activity
The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. One study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The results showed that many compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
The most promising derivatives displayed broad-spectrum activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of quinazoline derivatives have also been extensively studied. Research has demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable study assessed the cytotoxic effects of several quinazoline derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.
Table 2: Cytotoxic Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.8 |
| Compound B | A549 | 5.0 |
These results suggest that modifications in the quinazoline structure can significantly enhance anticancer activity .
Other Biological Activities
In addition to antimicrobial and anticancer properties, quinazoline derivatives have been reported to possess various other pharmacological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticonvulsant : Certain compounds have shown promise in reducing seizure activity in animal models.
- Antioxidant : The presence of methoxy groups contributes to their ability to scavenge free radicals .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
- Methodological Answer : Employ a combination of -/-NMR to verify substituent connectivity and purity. X-ray crystallography (e.g., monoclinic system with space group ) resolves stereochemical ambiguities and substituent positioning, as demonstrated in analogous oxadiazole-containing structures . Refinement protocols (e.g., ) ensure accuracy in modeling disordered moieties .
Q. What synthetic routes are commonly used to construct the 1,2,4-oxadiazole ring in quinazoline-dione derivatives?
- Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime intermediates or [3+2] cycloaddition between nitriles and hydroxylamine derivatives. For example, cyclization reactions under mild conditions (e.g., room temperature with reusable catalysts like diisopropyl ethyl ammonium acetate) have been effective for heterocyclic systems .
Q. How can intermolecular interactions in the crystal lattice influence physicochemical properties?
- Methodological Answer : Weak C–H⋯O hydrogen bonds and π-π stacking (observed in structurally related compounds) affect solubility and melting points. Crystallographic studies (e.g., disordered substituents in a 0.63:0.37 ratio) highlight the need for dynamic disorder modeling to interpret packing arrangements .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclization step during oxadiazole formation?
- Methodological Answer : Optimize solvent polarity (e.g., DMF or acetonitrile) and catalyst loading (e.g., 5–10 mol% DIPEAc) to enhance cyclization efficiency . Reusable catalysts reduce costs, as shown in green synthesis protocols achieving >80% yield retention over four cycles . Pre-activation of precursors (e.g., nitrile derivatives) may also mitigate side reactions.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Cross-validate using DFT calculations to model energetically favorable conformers. For instance, crystallographic disorder in methoxyphenyl groups (e.g., two positional orientations) may explain NMR signal splitting, necessitating dynamic NMR analysis or variable-temperature XRD .
Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer : Systematically modify substituents on the quinazoline-dione core (e.g., methoxy group positions) and oxadiazole ring (e.g., halogenation or alkylation). SAR studies on thiazolidinedione analogs demonstrate that electron-withdrawing groups enhance bioactivity, suggesting similar strategies for this compound .
Q. What computational tools are recommended for predicting crystallographic disorder and refining structural models?
- Methodological Answer : Use software like SHELXL for refining disordered components, applying constraints (e.g., SIMU/DELU) to model anisotropic displacement parameters. For example, refinement of a 0.63:0.37 disorder ratio in a related oxazole derivative required iterative occupancy adjustment .
Data Analysis and Interpretation
Q. How to interpret low R-factors in crystallographic refinements for compounds with flexible substituents?
- Methodological Answer : A low -factor (e.g., ) does not preclude dynamic disorder. Use residual density maps to identify unresolved electron density regions, and apply split-atom models for flexible groups like methoxyphenyl rings .
Q. What experimental controls are critical when analyzing hydrogen bonding in the solid state?
- Methodological Answer : Conduct temperature-dependent crystallography to distinguish static vs. dynamic disorder. For weak C–H⋯O bonds (e.g., 2.5–3.0 Å), validate with Hirshfeld surface analysis to quantify interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
